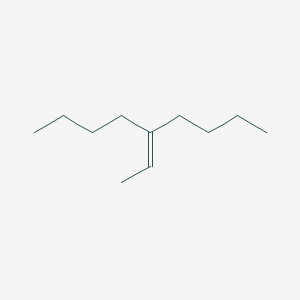

5-Ethylidenenonane

Description

Contextualization within Modern Organic Chemistry Research

5-Ethylidenenonane is an unsaturated aliphatic hydrocarbon with the molecular formula C₁₁H₂₂. As a trisubstituted alkene, its carbon-carbon double bond has three non-hydrogen substituents, a structural feature that imparts specific stability and reactivity. fiveable.me The stability of alkenes generally increases with the number of alkyl groups attached to the double bond, following the trend: monosubstituted < disubstituted < trisubstituted < tetrasubstituted. masterorganicchemistry.com This increased stability is attributed to hyperconjugation and the stronger sigma bond between an sp² carbon and an sp³ carbon compared to an sp²-H bond. The heat of hydrogenation, a measure of an alkene's stability, is inversely proportional to its stability; more stable alkenes release less heat upon hydrogenation. libretexts.org

The synthesis of trisubstituted alkenes like this compound is a significant goal in organic chemistry, with methods like the Wittig reaction, Grignard reactions, and transition-metal-catalyzed hydroalkylation of alkynes being prominent strategies. fiveable.menih.gov The stereoselective synthesis, controlling the E/Z geometry around the double bond, is particularly crucial as stereoisomers can have different physical and chemical properties. snnu.edu.cnnumberanalytics.com

Below is a table of key physicochemical properties for this compound, with some values calculated using computational methods, which are standard in modern chemical research for predicting molecular characteristics. chemeo.comnih.gov

| Property | Value (Predicted/Calculated) | Unit |

| Molecular Formula | C₁₁H₂₂ | - |

| Molecular Weight | 154.30 | g/mol |

| Boiling Point | 185.7 | °C |

| Density | 0.761 | g/cm³ |

| Octanol (B41247)/Water Partition Coefficient (logP) | 5.3 | - |

Table 1: Calculated Physicochemical Properties of this compound.

Rationale for Advanced Investigation of Alkene Derivatives in Chemical Systems

Alkene derivatives, particularly highly substituted ones like this compound, are vital intermediates in organic synthesis. researchgate.net Their double bonds are sites of rich reactivity, allowing for a multitude of transformations. Advanced investigation is driven by the need to develop more efficient and selective chemical reactions for producing pharmaceuticals, materials, and fine chemicals. snnu.edu.cnresearchgate.net

Key reaction classes where alkenes are central include:

Olefin Metathesis: A powerful reaction that reorganizes alkylidene groups on alkenes, enabling the synthesis of complex molecules. numberanalytics.comnih.gov It has broad applications, from creating new materials to synthesizing natural products. numberanalytics.comnumberanalytics.com

Catalytic Hydrogenation: The addition of hydrogen across the double bond to produce alkanes is a fundamental reduction reaction. libretexts.org Studying this reaction on various catalysts provides insight into both alkene stability and catalyst activity. libretexts.org

Epoxidation and Cyclopropanation: These reactions transform the double bond into a three-membered ring (an epoxide or cyclopropane), introducing strain and providing a gateway to further functionalization. researchgate.netmasterorganicchemistry.com

Oligomerization and Alkylation: In industrial settings, particularly with zeolite catalysts, alkenes can be oligomerized to form higher molecular weight hydrocarbons or used to alkylate other molecules, which is crucial for producing high-octane gasoline and chemical feedstocks. acs.orgwhiterose.ac.uk

The study of a specific C11 alkene such as this compound can serve as a model for understanding the behavior of larger, more complex alkenes in these catalytic processes. mathnet.ru

Methodological Frameworks for Elucidating Complex Reactivity and Transformations

Understanding the intricate reaction pathways of compounds like this compound requires a sophisticated methodological toolkit that combines experimental and computational approaches.

Experimental Methodologies:

Reaction Progress Kinetic Analysis: This technique uses in-situ measurements to build graphical rate equations from a minimal number of experiments, helping to elucidate reaction mechanisms and identify catalytic cycles or deactivation pathways. researchgate.net

Spectroscopic Characterization: Advanced spectroscopic methods are indispensable for identifying reactants, intermediates, and products.

Infrared (IR) Spectroscopy: IR is highly effective for identifying functional groups and can distinguish between isomers, including E/Z isomers of alkenes, which have distinct fingerprint regions in their spectra. hpst.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity. Advanced 2D-NMR techniques can resolve complex structures and stereochemistry.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. mdpi.com

Computational and Theoretical Methodologies:

Quantum Chemistry: Methods like Density Functional Theory (DFT) and coupled-cluster approaches (e.g., CCSD(T)-F12) are used to calculate molecular structures, energies, and spectroscopic properties. researchgate.netnih.gov This allows researchers to predict the stability of different isomers and the energy barriers of reaction pathways, providing deep mechanistic insight. nih.govnih.gov

Machine Learning: Emerging methods use machine learning to predict reaction outcomes, selectivity, and optimal reaction conditions by learning from large datasets of chemical reactions. arxiv.org

The table below summarizes how these frameworks can be applied to study this compound.

| Framework | Application to this compound | Research Question Addressed |

| Reaction Kinetics | Monitor the rate of hydrogenation or epoxidation under various conditions. | What is the reaction order? What is the activation energy? researchgate.net |

| Spectroscopy (IR, NMR) | Characterize the E- and Z-isomers and identify products of a metathesis reaction. | What is the stereochemistry of the product? Was the reaction successful? hpst.czrsc.org |

| Quantum Chemistry (DFT) | Calculate the relative energies of the E/Z isomers and the transition state for its isomerization. | Which isomer is more stable? What is the mechanism of isomerization? researchgate.netnih.gov |

| Network Modeling | Predict the distribution of products from the catalytic cracking of this compound over a zeolite catalyst. | What are the major and minor products of the reaction? acs.org |

Table 2: Application of Methodological Frameworks to this compound Research.

Interdisciplinary Research Landscape for Olefinic Compounds

The study of olefins like this compound is not confined to organic chemistry but extends into numerous interdisciplinary fields.

Materials Science: Alkenes are fundamental building blocks (monomers) for polymers. The properties of the resulting polymer are directly influenced by the structure of the alkene monomer. Trisubstituted alkenes are also used in the synthesis of materials for optoelectronics and chemical sensing. snnu.edu.cnresearchgate.net

Catalysis: The development of new catalysts for olefin transformations is a major research area that blends organometallic chemistry, inorganic chemistry, and materials science. numberanalytics.com For example, ruthenium-based Hoveyda-Grubbs catalysts for olefin metathesis are a subject of intense interdisciplinary research. researchgate.netmdpi.com

Chemical Biology: Olefin metathesis has become a tool for chemical biologists to synthesize and modify complex biomolecules, create probes for studying biological processes, and even perform reactions within living cells. nih.govmdpi.comnih.gov

Environmental Chemistry and Green Chemistry: Research into aqueous biphasic catalysis aims to make olefin transformations more sustainable by using water as a solvent and enabling easier catalyst recycling. mdpi.com Developing biodegradable materials from olefin-based polymers is another key goal. nih.gov

The versatility of the carbon-carbon double bond ensures that research on olefinic compounds will continue to be a fertile ground for collaboration between chemists, materials scientists, biologists, and engineers, driving innovation across a wide spectrum of applications. numberanalytics.comnih.gov

Structure

3D Structure

Properties

CAS No. |

37549-88-5 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

5-ethylidenenonane |

InChI |

InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h6H,4-5,7-10H2,1-3H3 |

InChI Key |

AFYIJOZFEPOHLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Ethylidenenonane

Retrosynthetic Analysis of 5-Ethylidenenonane Pathways

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. journalspress.comub.edu This process involves breaking bonds, known as disconnections, and converting functional groups to map out a viable forward synthesis. journalspress.comegrassbcollege.ac.in

Disconnection Strategies for Carbon-Carbon Bond Formation

For this compound, the most logical disconnection is across the carbon-carbon double bond. This approach points to olefination reactions as a key step in the synthesis.

Wittig-type Disconnection: The primary retrosynthetic disconnection of the ethylidene double bond leads to a ketone and a phosphorus-stabilized nucleophile. The target molecule, this compound, can be disconnected to Nonan-5-one and an ethyl-phosphorus ylide. This suggests a Wittig reaction or one of its variants as a straightforward synthetic route. divched.orgnumberanalytics.com The phosphorus ylide would be generated from the corresponding phosphonium (B103445) salt, ethyltriphenylphosphonium bromide.

Julia Olefination Disconnection: An alternative disconnection strategy involves the principles of the Julia olefination. wikipedia.orgmdpi.com This would break the molecule into a sulfone and a carbonyl compound. Specifically, this compound could be disconnected to Nonan-5-one and an ethyl sulfone, such as 1-(phenylsulfonyl)ethane. This method is particularly noted for its potential to form alkenes with high stereoselectivity. mdpi.comorganicreactions.org

Metathesis Disconnection: A third strategy involves olefin metathesis, a powerful method for forming C=C bonds. sigmaaldrich.com A cross-metathesis reaction could theoretically form this compound. nih.govacs.org This would involve disconnecting the target molecule into a geminal disubstituted alkene, 2-methyl-1-undecene, and a simple alkene partner like 2-butene, though controlling the desired outcome among other potential metathesis products would be a significant challenge.

Stereochemical Considerations in this compound Synthesis

The double bond in this compound can exist as one of two geometric isomers: (E) or (Z). The synthesis of trisubstituted alkenes often faces the challenge of controlling this stereochemistry due to the small energy difference between the isomers. snnu.edu.cn Achieving high stereoselectivity is a critical goal in any synthetic approach.

(E) vs. (Z) Isomerism: The relative stability of the (E) and (Z) isomers of this compound will influence the product distribution in thermodynamically controlled reactions. Generally, the (E)-isomer, where the larger butyl groups are on opposite sides of the double bond, is expected to be the more stable product.

Controlling Stereoselectivity: Many olefination reactions offer ways to influence the E/Z ratio. For instance, the standard Wittig reaction often yields a mixture of isomers, while modifications like the Schlosser variation or the use of non-stabilized ylides can favor the (Z)-isomer. divched.org Conversely, the Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org The Julia-Kocienski olefination is also well-regarded for its high (E)-selectivity. wikipedia.orgmdpi.com The choice of reaction conditions—including the base, solvent, and temperature—can significantly impact the stereochemical outcome. organicreactions.org

Novel Reaction Development for the Formation of this compound

Modern organic synthesis provides a diverse toolkit for alkene construction, offering both catalytic and non-catalytic pathways that could be applied to create this compound with high efficiency and selectivity.

Catalytic Approaches to Regioselective and Stereoselective Olefin Synthesis

Catalytic methods offer elegant solutions for constructing complex molecules, often with high selectivity and atom economy.

Olefin Metathesis: Cross-metathesis using well-defined ruthenium or molybdenum catalysts is a powerful strategy for synthesizing trisubstituted alkenes. sigmaaldrich.comnih.govacs.org A potential route to this compound could involve the cross-metathesis of a terminal alkene, such as 1-hexene, with 3-methyl-2-heptene, catalyzed by a Grubbs or Schrock-type catalyst. The development of catalysts with high activity and selectivity for trisubstituted alkenes has made these reactions more feasible. acs.org Recent advances have focused on creating catalysts that can deliver products with high stereoisomeric purity. acs.orgnih.gov

Copper-Catalyzed Alkyne Hydroalkylation: A recently developed method involves the copper hydride-catalyzed hydroalkylation of alkynes to produce (Z)-configured trisubstituted alkenes with high stereo- and regioselectivity. mit.edunih.govacs.org To synthesize this compound via this route, one could envision the reaction of 5-decyne (B157701) with an ethylating agent under copper-hydride catalysis. The choice of ligand on the copper catalyst is critical for achieving high yields and selectivity. nih.gov

Table 1: Comparison of Potential Catalytic Methods for this compound Synthesis

| Method | Proposed Reactants | Catalyst Type | Potential Selectivity | Key Considerations |

|---|---|---|---|---|

| Olefin Cross-Metathesis | 1-Hexene + 3-Methyl-2-heptene | Ruthenium-based (e.g., Grubbs II) | Moderate to good E-selectivity | Potential for homodimerization of reactants; requires careful catalyst selection. nih.govacs.org |

| Copper-Catalyzed Hydroalkylation | 5-Decyne + Ethyl Tosylate | Copper Hydride with DTBM-dppf ligand | High Z-selectivity | Method is optimized for Z-alkene synthesis; requires specific ligand for success. mit.edunih.gov |

Non-Catalytic Methodologies in Alkene Construction

Stoichiometric olefination reactions remain fundamental and highly reliable methods for alkene synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.org It typically provides excellent selectivity for the (E)-alkene, making it a strong candidate for synthesizing (E)-5-Ethylidenenonane. wikipedia.orgalfa-chemistry.com The reaction of Nonan-5-one with the anion of diethyl ethylphosphonate would be the key transformation. A major advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide from a Wittig reaction. alfa-chemistry.com

Still-Gennari Modification: For the selective synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is a powerful tool. nih.gov This method uses phosphonates with electron-withdrawing ester groups (e.g., trifluoroethyl) and specific reaction conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF) to favor the kinetic (Z)-product. organicchemistrydata.org Applying this to the synthesis of (Z)-5-Ethylidenenonane would involve reacting Nonan-5-one with bis(2,2,2-trifluoroethyl) ethylphosphonate under these conditions.

Julia-Kocienski Olefination: This modern variant of the Julia olefination is known for its operational simplicity and high (E)-selectivity. wikipedia.orgalfa-chemistry.com The reaction between Nonan-5-one and an ethyl sulfone bearing a heteroaryl group, such as 1-tert-butyl-1H-tetrazol-5-yl (PT) sulfone, would proceed under basic conditions (e.g., NaHMDS) to yield (E)-5-Ethylidenenonane. wikipedia.orgalfa-chemistry.com Recent developments have even explored modifications to achieve (Z)-selectivity. mdpi.compreprints.org Research has also shown that some Julia-Kocienski reactions using specific sulfones can provide high (Z)-selectivity when reacting with ketones. acs.org

Table 2: Comparison of Non-Catalytic Olefination Methods for this compound

| Method | Carbonyl Partner | Nucleophile Partner | Typical Conditions | Stereochemical Outcome |

|---|---|---|---|---|

| Wittig Reaction | Nonan-5-one | Ethyltriphenylphosphonium ylide | Various bases (n-BuLi, NaH) | Mixture of E/Z, depends on ylide stability and conditions. divched.org |

| Horner-Wadsworth-Emmons | Nonan-5-one | Anion of Diethyl ethylphosphonate | NaH in THF/DME | Predominantly (E)-isomer. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Olefination | Nonan-5-one | Anion of Bis(trifluoroethyl) ethylphosphonate | KHMDS, 18-crown-6, THF, -78 °C | Predominantly (Z)-isomer. nih.govorganicchemistrydata.org |

| Julia-Kocienski Olefination | Nonan-5-one | Anion of Ethyl 1-tert-butyl-1H-tetrazol-5-yl sulfone | NaHMDS or KHMDS in THF | Predominantly (E)-isomer. wikipedia.org |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com

Atom Economy: Olefin metathesis, when designed as a cross-metathesis with a volatile byproduct like ethene, can have a high atom economy. sigmaaldrich.com However, classic olefination reactions like the Wittig and HWE have inherently poor atom economy due to the generation of stoichiometric phosphine (B1218219) oxide or phosphate byproducts. numberanalytics.com

Use of Safer Solvents and Reagents: Traditional Wittig reactions often use hazardous solvents like DMF or toxic bases like n-butyllithium. divched.org Greener alternatives have been developed that use water as the solvent and safer bases like sodium hydroxide (B78521) or potassium phosphate. divched.orgscribd.combeyondbenign.orgacs.org These aqueous methods can be effective, especially for aromatic aldehydes, and significantly reduce the environmental footprint of the reaction. acs.org

Catalysis over Stoichiometric Reagents: A core principle of green chemistry is the use of catalysts. numberanalytics.com The catalytic approaches discussed in section 2.2.1 are inherently greener than stoichiometric olefination methods because a small amount of catalyst can generate a large amount of product, reducing waste. Developing efficient catalytic routes for this compound would be a significant step toward a more sustainable synthesis.

Solvent-Free Reaction Systems for this compound

The development of solvent-free reaction systems represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with traditional solvent-based processes. These methods offer numerous advantages, including reduced pollution, lower costs, and simplified operational procedures.

Solvent-free synthesis can be achieved through various techniques, such as grinding, microwave irradiation, or conducting reactions in a melt or solid state. rsc.org For instance, the condensation of 1,4-dialkoxybenzene with paraformaldehyde can be efficiently carried out by grinding in the presence of a catalytic amount of sulfuric acid, eliminating the need for organic solvents for both the reaction and product extraction. rsc.org Similarly, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and amines has been successfully demonstrated at room temperature under solvent-free conditions using cellulose (B213188) sulfuric acid as a bio-supported catalyst. researchgate.net This approach not only provides high yields but also utilizes a reusable and eco-friendly catalyst. researchgate.net

Another notable example is the microwave-assisted, solvent-free condensation of 4-chloroaniline (B138754) with substituted benzaldehydes, which yields E-imines in over 85% yield. ajol.info Microwave-assisted synthesis under solvent-free conditions often leads to shorter reaction times, operational simplicity, and reduced risk of hazardous incidents. ajol.info The synthesis of homoallylic alcohols via the allylation of carbonyl compounds using magnesium powder as a mediator is another process that has been effectively conducted without solvents. researchgate.net

While direct research on the solvent-free synthesis of this compound is not extensively documented in the provided results, the principles from analogous reactions can be applied. A potential approach could involve the reaction of appropriate precursors in the absence of a solvent, possibly utilizing a solid catalyst or mechanical activation to facilitate the reaction.

Table 1: Examples of Solvent-Free Synthetic Methodologies

| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantages |

|---|---|---|---|---|

| Condensation | 1,4-Dialkoxybenzene, Paraformaldehyde | H₂SO₄ (catalytic), Grinding | Pillar wuxiapptec.comarenes | High yield, simple work-up, no organic solvents. rsc.org |

| Condensation | 2,5-Hexanedione, Amines | Cellulose Sulfuric Acid, Room Temperature | N-substituted pyrroles | High yield, reusable catalyst, eco-friendly. researchgate.net |

| Condensation | 4-Chloroaniline, Substituted Benzaldehydes | Fly-ash:PTS, Microwave Irradiation | E-Imines | High yield, short reaction time, operational simplicity. ajol.info |

Atom Economy and Waste Minimization in Synthetic Routes

The concept of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comrsc.org A high atom economy signifies a more sustainable process with less waste generation, leading to reduced environmental and economic costs. savemyexams.com Addition reactions, where all reactant atoms are incorporated into a single product, inherently have a 100% atom economy. savemyexams.com In contrast, substitution and elimination reactions often generate byproducts, resulting in lower atom economies. kccollege.ac.in

Waste minimization is a broader strategy that encompasses not only atom economy but also other practices aimed at reducing the generation of waste throughout the production lifecycle. lumenlearning.comprismcalibration.com This includes reducing the use of materials at the source, reusing materials, and optimizing processes to improve efficiency. prismcalibration.com In industrial settings, waste minimization can be achieved by modifying design and processing components and using less hazardous substitute materials. lumenlearning.com Lean manufacturing principles, which focus on eliminating waste from the manufacturing process, are also integral to this approach. katanamrp.com

For the synthesis of this compound, applying the principles of atom economy would involve selecting reaction pathways that maximize the incorporation of atoms from the starting materials into the final product. This could involve exploring catalytic addition reactions or isomerization processes. nwnu.edu.cn For example, transition metal complexes can catalyze additions to unsaturated systems, which are often highly atom-economical. nwnu.edu.cn

Waste minimization strategies would further involve optimizing reaction conditions to reduce the formation of side products, implementing efficient purification techniques to recover and reuse unreacted starting materials, and selecting catalysts that can be easily separated and recycled. un.org The hierarchy of waste management prioritizes prevention, followed by minimization, recycling, and reuse. lumenlearning.com

Table 2: Comparison of Reaction Types based on Atom Economy

| Reaction Type | General Equation | Atom Economy | Example |

|---|---|---|---|

| Addition | A + B → C | 100% | CH₂=CH₂ + Br₂ → CH₂BrCH₂Br savemyexams.com |

| Substitution | A-B + C → A-C + B | < 100% | C₂H₅Br + NaOH → C₂H₅OH + NaBr savemyexams.com |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. wuxiapptec.comvapourtec.com In a flow system, reagents are continuously pumped through a reactor where they mix and react under precisely controlled conditions. wuxiapptec.comvapourtec.com This technique allows for enhanced control over parameters such as temperature, pressure, and residence time, leading to improved safety, efficiency, and scalability. wuxiapptec.comeuropa.eu

The benefits of flow chemistry are particularly evident in reactions that are highly exothermic, involve hazardous reagents, or require precise control to achieve high selectivity. europa.eu The high surface-area-to-volume ratio of flow reactors facilitates rapid heat exchange, preventing the formation of hot spots and enabling reactions to be run at higher temperatures and pressures than in batch reactors. europa.euwikipedia.org

Microreactor Systems for Continuous Synthesis

Microreactors, or microchannel reactors, are devices with channels having dimensions typically below 1 mm, where chemical reactions occur in a continuous flow. wikipedia.org These systems offer exceptional control over reaction conditions due to their high surface-area-to-volume ratio, leading to enhanced mass and heat transfer. vapourtec.comwikipedia.org

The application of microreactors has been demonstrated in a variety of chemical transformations, including those involving highly unstable intermediates. beilstein-journals.org For example, the generation and subsequent reaction of reactive species like chloromethyllithium have been successfully performed in microreactors, achieving high yields under conditions that would be challenging in batch systems. beilstein-journals.org The synthesis of nanoparticles, such as monodisperse Ni NPs, has also been achieved at room temperature using a sequential flow process with microreactors. frontiersin.org

For the synthesis of this compound, a microreactor system could offer several advantages. The precise temperature control would allow for the optimization of reaction kinetics and selectivity. dfc-kyoto.co.jp The rapid mixing capabilities would ensure uniform reaction conditions, potentially leading to higher yields and purities. dfc-kyoto.co.jp Furthermore, the inherent safety of handling small volumes of reactants at any given time makes microreactors suitable for exploring a wide range of reaction conditions, including those at elevated temperatures and pressures. wikipedia.org

Table 3: Features and Advantages of Microreactor Systems

| Feature | Description | Advantage in Synthesis |

|---|---|---|

| High Surface-Area-to-Volume Ratio | Large surface area relative to the volume of the reactor. | Enhanced heat and mass transfer, leading to better process control. vapourtec.comwikipedia.org |

| Small Channel Dimensions | Typically sub-millimeter channels. | Rapid mixing and short diffusion distances. dfc-kyoto.co.jp |

| Continuous Flow | Reagents are continuously pumped through the reactor. | Consistent product quality and potential for automation. wuxiapptec.com |

Scale-Up Considerations in Continuous Flow Reactors

The scalability of a synthetic process is a critical factor for industrial production. Continuous flow reactors offer significant advantages in this regard compared to traditional batch reactors. vapourtec.comthalesnano.com Scaling up a flow process can often be achieved by simply running the reaction for a longer duration or by "numbering-up," which involves operating multiple reactors in parallel. researchgate.net

Another strategy for scaling up is "sizing-up," which can involve increasing the length or diameter of the reactor channels. researchgate.net However, simply increasing the dimensions can sometimes negatively impact the heat and mass transfer characteristics that are advantageous at the microscale. Therefore, careful consideration of the reactor design and fluid dynamics is crucial.

In a study on scaling up a continuous flow hydrogenation reaction, researchers demonstrated a 10-fold scale-up by increasing the catalyst volume and flow rates. thalesnano.com While an initial drop in conversion was observed, it could be partially overcome by adjusting the flow rate to increase the residence time. thalesnano.com The development of integrated continuous manufacturing plants for pharmaceuticals has also highlighted the importance of components like membrane-based liquid-liquid separators and precise pressure control for successful scale-up. mit.edu

For the production of this compound, a scale-up strategy would likely involve initial optimization in a microreactor or lab-scale flow reactor. Once the optimal conditions are established, production could be increased by running the system for extended periods. For larger-scale production, a numbering-up approach with multiple parallel reactors would be a viable strategy to maintain the process control achieved at the smaller scale. The choice between numbering-up and sizing-up would depend on a detailed analysis of the specific reaction kinetics and heat transfer requirements.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-Dialkoxybenzene |

| 2,5-Hexanedione |

| 4-Chloroaniline |

| Allylating Agent |

| Carbonyl Compounds |

| Cellulose Sulfuric Acid |

| Chloromethyllithium |

| E-Imines |

| Homoallylic Alcohols |

| Magnesium Powder |

| N-substituted pyrroles |

| Ni NPs |

| Paraformaldehyde |

| Pillar wuxiapptec.comarenes |

| Sulfuric Acid |

Elucidation of Reaction Mechanisms Involving 5 Ethylidenenonane

Mechanistic Studies of Addition Reactions to the Ethylidene Moiety

The ethylidene group in 5-ethylidenenonane is a key functional site, susceptible to a variety of addition reactions. The following sections delve into the electrophilic and radical addition mechanisms, as well as the stereochemical and kinetic aspects of these transformations.

Electrophilic addition to the double bond of this compound proceeds through the formation of a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. chemistrysteps.comnumberanalytics.com In the case of this compound, protonation of the double bond can lead to two possible carbocations: a tertiary carbocation at the C5 position and a secondary carbocation at the ethylidene carbon. The tertiary carbocation is significantly more stable due to the electron-donating effects of the surrounding alkyl groups.

The general mechanism for the electrophilic addition of a generic electrophile (E+) and nucleophile (Nu-) is as follows:

Formation of the Carbocation Intermediate: The electrophile attacks the π-bond of the ethylidene group, leading to the preferential formation of the tertiary carbocation at C5.

Nucleophilic Attack: The nucleophile then attacks the electron-deficient carbocation, forming the final addition product.

Hypothetical Research Findings for Electrophilic Addition of HBr to this compound

| Reactant | Reagent | Conditions | Major Product | Minor Product |

|---|

In the presence of radical initiators, such as peroxides, the addition of reagents like HBr to this compound can proceed via a radical mechanism. fiveable.mechemistrysteps.comlibretexts.org This pathway exhibits anti-Markovnikov regioselectivity. chemistrysteps.comlibretexts.org

The mechanism involves three key stages:

Initiation: The peroxide initiator undergoes homolytic cleavage to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond of this compound. fiveable.me This addition occurs at the less substituted carbon of the double bond to form the more stable tertiary radical at the C5 position. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, which continues the chain reaction. fiveable.melibretexts.org

Termination: The reaction is terminated by the combination of any two radical species.

Hypothetical Propagation Steps for Radical Addition of HBr

| Step | Reactants | Products |

|---|---|---|

| 1 | This compound + Br• | 5-Ethyl-6-bromononyl radical (tertiary) |

The stereochemistry of addition reactions to the ethylidene group of this compound is dependent on the reaction mechanism.

Electrophilic Addition: The carbocation intermediate is planar, allowing for nucleophilic attack from either face. chemistrysteps.com If the addition creates a new stereocenter and the starting material is achiral, a racemic mixture of enantiomers will be formed. masterorganicchemistry.comsaskoer.ca If the addition leads to the formation of a new stereocenter in a molecule that is already chiral, a mixture of diastereomers will be produced. saskoer.ca The addition can occur in a syn or anti fashion, depending on the specific reactants and conditions. masterorganicchemistry.com

Radical Addition: Radical addition reactions are typically not stereoselective, leading to a mixture of syn and anti addition products. chemistrysteps.com This results in the formation of all possible stereoisomers. chemistrysteps.comchemistrysteps.com

Kinetic analysis of these reactions would reveal that the rate-determining step for electrophilic addition is the formation of the carbocation intermediate. For radical additions, the rate is influenced by the stability of the radical intermediates and the concentration of the radical initiator. fiveable.me

Hypothetical Stereochemical Outcomes for Addition to this compound

| Reaction Type | Stereoselectivity | Product(s) |

|---|---|---|

| Electrophilic Addition (HBr) | Non-stereoselective | Racemic mixture of (R)- and (S)-5-Bromo-5-ethylnonane |

Investigation of Olefin Metathesis Mechanisms with this compound

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal carbene complexes. libretexts.orglibretexts.org The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. libretexts.orgmedwinpublishers.comcaltech.edu

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different alkenes. libretexts.org When this compound is subjected to CM with a partner olefin, a statistical mixture of products can be expected, including homodimers of both starting materials and the desired cross-product. organic-chemistry.org The use of highly selective catalysts, such as second-generation Grubbs or Hoveyda-Grubbs catalysts, can favor the formation of the desired cross-product. medwinpublishers.comlibretexts.org

The catalytic cycle involves:

[2+2] Cycloaddition: The catalyst's metal carbene reacts with the double bond of this compound to form a metallacyclobutane intermediate.

Retro [2+2] Cycloaddition: The metallacyclobutane ring opens to release a new alkene and a new metal carbene.

Reaction with Partner Olefin: The new metal carbene reacts with the partner olefin in a similar [2+2] cycloaddition/retro-[2+2] cycloaddition sequence to generate the cross-metathesis product and regenerate the active catalyst.

Hypothetical Cross-Metathesis of this compound with a Generic Alkene (R-CH=CH₂)

| Catalyst | Partner Alkene | Major Cross-Product | Byproducts |

|---|

Ring-closing metathesis (RCM) is an intramolecular reaction that forms a cyclic alkene from a diene. organic-chemistry.orgwikipedia.orgnumberanalytics.com this compound, as a mono-olefin, is not a direct substrate for RCM. However, a hypothetical derivative of this compound containing a second terminal alkene, for instance, 5-ethylidene-1,8-nonadiene, could undergo RCM to form a seven-membered ring.

The mechanism for the RCM of this hypothetical diene would follow the Chauvin pathway:

The metal carbene catalyst reacts with one of the terminal double bonds.

An intramolecular [2+2] cycloaddition occurs between the newly formed metal carbene and the other double bond within the same molecule, forming a metallacyclobutane.

A retro [2+2] cycloaddition releases the cyclic alkene product and a small, volatile alkene byproduct (e.g., ethylene), which drives the reaction to completion. organic-chemistry.orgnumberanalytics.com

The success of RCM is influenced by factors such as the catalyst, ring size to be formed, and substrate concentration. ias.ac.in

Hypothetical RCM of a this compound Derivative

| Substrate | Catalyst | Product | Ring Size |

|---|

Mechanisms of Rearrangement Reactions Involving the Olefinic Scaffold

Rearrangement reactions are fundamental transformations in organic synthesis, often leading to complex molecular architectures. For an olefinic scaffold like that in this compound, both sigmatropic and carbocation-mediated rearrangements are plausible pathways.

Sigmatropic Rearrangements in this compound Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orgnumberanalytics.com These reactions are typically concerted, proceeding without a charged intermediate, and are governed by the principles of orbital symmetry. wikipedia.org While specific examples involving this compound are not documented, analogous systems undergo well-known rearrangements such as the Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uk

A hypothetical snnu.edu.cnsnnu.edu.cn-sigmatropic rearrangement involving a derivative of this compound, such as an allyl vinyl ether, would be expected to proceed through a chair-like transition state to minimize steric interactions. imperial.ac.uk The reaction is driven by the formation of a more stable carbonyl group in the product. numberanalytics.com Similarly, wikipedia.orgCurrent time information in Bangalore, IN.-hydride shifts could occur under thermal conditions, where a hydrogen atom moves across the pentadienyl-like system that could be formed from this compound. libretexts.org

Carbocation Rearrangements in Acid-Catalyzed Transformations

In the presence of a strong acid, the double bond in this compound can be protonated to form a carbocation. This intermediate is susceptible to rearrangements to form a more stable carbocation. libretexts.orglibretexts.org Carbocation stability generally follows the order: tertiary > secondary > primary. The initial protonation of this compound would likely lead to a tertiary carbocation. However, subsequent hydride or alkyl shifts could occur to relieve ring strain or form an even more stabilized carbocationic species, although significant rearrangement from an already stable tertiary carbocation is less common unless driven by other factors. masterorganicchemistry.com These rearrangements are common in reactions such as acid-catalyzed hydration or the addition of hydrogen halides. libretexts.orgchadsprep.com

Oxidative and Reductive Transformation Mechanisms of the Ethylidene Group

The ethylidene group in this compound is a key functional group that can undergo a variety of oxidative and reductive transformations.

Catalytic Hydrogenation Mechanisms and Stereoselectivity

Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. libretexts.orglibretexts.org In this process, this compound would be treated with hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. libretexts.org The reaction mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. libretexts.orglibretexts.org For a trisubstituted alkene like this compound, this would result in the formation of 5-ethylnonane. The stereoselectivity of the hydrogenation can be influenced by the choice of catalyst and the steric environment of the alkene. mdpi.comrsc.org

Table 1: General Catalyst Systems for Alkene Hydrogenation

| Catalyst | Typical Conditions | Selectivity |

| Pd/C | H₂ (1 atm), RT, Alcohol solvent | General purpose, high efficiency |

| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), RT, Acetic acid or alcohol | Effective for a wide range of alkenes |

| Raney Ni | H₂ (high pressure), elevated temp. | Cost-effective, used in industrial processes |

Epoxidation and Dihydroxylation Reaction Pathways

The double bond of this compound is susceptible to oxidation to form epoxides or diols. Epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). labster.comcureffi.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, forming a three-membered epoxide ring. libretexts.org

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibguides.com These reactions typically proceed through a cyclic intermediate, resulting in syn-dihydroxylation. libretexts.org Alternatively, anti-dihydroxylation can be achieved by first forming an epoxide and then opening the ring with aqueous acid. libretexts.orgchemistrysteps.com

Table 2: Common Reagents for Epoxidation and Dihydroxylation

| Reaction | Reagent(s) | Stereochemistry | Product from this compound (Hypothetical) |

| Epoxidation | m-CPBA | Syn-addition of oxygen | 5-(1,2-epoxyethyl)nonane |

| Syn-dihydroxylation | 1. OsO₄, 2. NaHSO₃ | Syn-addition of OH groups | 5-(1,2-dihydroxyethyl)nonane (syn) |

| Anti-dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Anti-addition of OH groups | 5-(1,2-dihydroxyethyl)nonane (anti) |

Kinetic Resolution Strategies and Mechanistic Basis

Kinetic resolution is a method for separating enantiomers of a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. iupac.orgsioc-journal.cn For a chiral molecule like this compound (if it were to exist as enantiomers, which the parent structure does not, but a substituted derivative could), kinetic resolution could be applied.

For instance, in an asymmetric hydrogenation or epoxidation, a chiral catalyst would interact differently with each enantiomer, leading to a faster reaction for one and leaving the other enantiomer in excess. nih.govrsc.org The mechanistic basis lies in the formation of diastereomeric transition states between the chiral catalyst and each enantiomer of the substrate. These diastereomeric transition states have different energies, resulting in different reaction rates. princeton.edu While no specific kinetic resolution studies on this compound have been reported, this remains a powerful strategy for obtaining enantiomerically enriched compounds. nih.gov

Catalysis Science Applied to 5 Ethylidenenonane Transformations

Homogeneous Catalysis for 5-Ethylidenenonane Reactions

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high selectivity and activity under mild reaction conditions. acs.org The transformations of this compound through homogeneous catalysis involve sophisticated catalyst design to control reaction pathways.

Transition Metal-Catalyzed Processes and Ligand Design

Transition metal complexes are powerful tools for activating and functionalizing alkenes like this compound. numberanalytics.comnih.gov The reactivity and selectivity of these catalysts are highly dependent on the nature of the metal center and the surrounding ligands. For instance, transition metal-catalyzed isomerization of this compound can be achieved to selectively form other C11-alkene isomers. rsc.org

The design of ligands plays a crucial role in tuning the catalytic activity. For a hypothetical hydrogenation of this compound, different phosphine (B1218219) ligands on a rhodium catalyst, for example, would influence the reaction's efficiency and selectivity. More electron-donating ligands can lead to improved performance in some cases. acs.org The steric and electronic properties of the ligands dictate the coordination of the olefin to the metal center, thereby influencing the outcome of the reaction. acs.org

Table 1: Hypothetical Influence of Ligand Design on Transition Metal-Catalyzed Hydrogenation of this compound

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Product |

| [Rh(COD)₂]BF₄ | Triphenylphosphine (B44618) | Toluene | 25 | 10 | >99 | 5-Ethylnonane |

| [Rh(COD)₂]BF₄ | Tricyclohexylphosphine | Toluene | 25 | 10 | >99 | 5-Ethylnonane |

| [Rh(COD)₂]BF₄ | Xantphos | Toluene | 25 | 10 | >99 | 5-Ethylnonane |

This table presents hypothetical data based on general principles of transition metal catalysis for illustrative purposes.

Organocatalytic Activation and Enantioselective Transformations

Organocatalysis has emerged as a powerful strategy for the asymmetric transformation of olefins, avoiding the use of metals. nih.gov For a molecule like this compound, which is prochiral, organocatalysis can be employed to achieve enantioselective reactions. For example, a chiral Brønsted acid could catalyze the asymmetric intramolecular hydroalkoxylation if a suitable hydroxyl group were present in the molecule. mpg.de

The activation of this compound in organocatalysis can occur through various mechanisms, such as the formation of reactive iminium ions or through singly occupied molecular orbital (SOMO) activation. mdpi.comorganic-chemistry.org In a hypothetical enantioselective epoxidation, a chiral organocatalyst would create a chiral environment around the double bond of this compound, leading to the preferential formation of one enantiomer of the corresponding epoxide. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. rsc.org

Mechanistic Role of Catalyst-Substrate Interactions

The interaction between the catalyst and this compound is fundamental to the catalytic process. numberanalytics.com In transition metal catalysis, the olefin coordinates to the metal center, which weakens the pi-bond and facilitates subsequent transformations. fiveable.me The mechanism often involves steps like oxidative addition, migratory insertion, and reductive elimination. numberanalytics.com For instance, in a hypothetical hydroformylation reaction, this compound would first coordinate to a cobalt or rhodium catalyst, followed by the insertion of carbon monoxide and hydrogen to form an aldehyde.

In organocatalysis, non-covalent interactions such as hydrogen bonding and ionic interactions are crucial. mdpi.com A chiral catalyst can form a well-defined transition state with the substrate through these interactions, which directs the stereochemical outcome of the reaction. mdpi.com Understanding these catalyst-substrate interactions at a molecular level is key to designing more efficient and selective catalysts for the transformation of this compound. nih.gov

Heterogeneous Catalysis in this compound Conversion

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of separation and reusability. wiley-vch.de They are widely used in industrial processes for the transformation of olefins.

Solid Acid and Base Catalysis for Olefin Isomerization

The position of the double bond in this compound can be altered through isomerization reactions catalyzed by solid acids or bases. Solid acid catalysts, such as zeolites or sulfonated resins, can protonate the double bond to form a carbocation intermediate. lsu.edupageplace.de Subsequent deprotonation at a different position leads to an isomeric olefin. The product distribution will depend on the thermodynamic stability of the possible isomers.

Solid base catalysts, such as metal oxides, can also effect double bond isomerization by abstracting a proton from an allylic position to form a carbanionic intermediate. wiley-vch.dersc.org The choice between an acid or base catalyst can influence the selectivity of the isomerization process. For long-chain olefins like this compound, solid acid catalysts are often employed for positional isomerization. lsu.edu

Table 2: Hypothetical Product Distribution in the Isomerization of this compound over Solid Acid Catalysts

| Catalyst | Temperature (°C) | Pressure (atm) | This compound Conversion (%) | Isomer 1 Selectivity (%) | Isomer 2 Selectivity (%) | Other Isomers (%) |

| H-ZSM-5 | 300 | 1 | 85 | 40 | 35 | 25 |

| Amberlyst-15 | 150 | 1 | 92 | 55 | 30 | 15 |

| Nafion/SiO₂ | 120 | 1 | 95 | 60 | 25 | 15 |

This table presents hypothetical data based on typical results for olefin isomerization for illustrative purposes.

Supported Metal Catalysts for Hydrogenation and Polymerization

Supported metal catalysts are widely used for the hydrogenation and polymerization of alkenes. In these catalysts, metal nanoparticles are dispersed on a high-surface-area support material like carbon, alumina (B75360), or silica. frontiersin.org

For the hydrogenation of this compound to 5-ethylnonane, catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃) would be highly effective. appliedcatalysts.comlibretexts.org The reaction typically proceeds with high efficiency under hydrogen pressure. pressbooks.pub The support material can influence the catalytic activity and stability of the metal nanoparticles. kaist.ac.kr

Polymerization of this compound can be achieved using Ziegler-Natta or Phillips catalysts, which are types of supported metal catalysts. wikipedia.orgresearchgate.net For instance, a titanium-based Ziegler-Natta catalyst supported on magnesium chloride could initiate the polymerization of this compound to form a polyolefin. wikipedia.org The properties of the resulting polymer would depend on the catalyst system and polymerization conditions.

Surface Chemistry and Active Site Characterization in Catalysis

In the realm of heterogeneous catalysis, the transformation of unsaturated hydrocarbons like this compound is critically dependent on the surface chemistry of the catalyst. libretexts.orgssgopalganj.in The process typically involves the adsorption of the reactant molecules onto the catalyst's surface, a chemical reaction at the active sites, and subsequent desorption of the products. uobabylon.edu.iq

The activity and selectivity of a catalyst are directly linked to the number and nature of its active sites. uobabylon.edu.iq These sites are specific locations on the catalyst surface, such as atoms with surface irregularities or specific chemical properties, that can interact with the reactant molecules. uobabylon.edu.iq Techniques like X-ray photoelectron spectroscopy (XPS) are instrumental in analyzing the surface composition and the electronic state of the catalyst, providing insights into its potential activity. numberanalytics.com

For a hypothetical hydrogenation of this compound, a solid catalyst like nickel (Ni), palladium (Pd), or platinum (Pt) would likely be employed. libretexts.org The mechanism involves the following steps:

Diffusion: Reactant molecules (this compound and hydrogen) move from the bulk fluid to the catalyst surface. uobabylon.edu.iq

Adsorption: The reactants adsorb onto the active sites of the catalyst. Hydrogen molecules would break into individual, more reactive hydrogen atoms. libretexts.orguobabylon.edu.iq

Reaction: The adsorbed hydrogen atoms would then react with the double bond of the adsorbed this compound.

Desorption: The resulting product, 5-ethylnonane, would then desorb from the catalyst surface. uobabylon.edu.iq

The efficiency of this process is influenced by factors such as the catalyst's surface area, with a larger surface area generally leading to higher reaction rates due to an increased number of active sites. stannescet.ac.in The strength of adsorption is also crucial; it must be strong enough to hold the reactant for reaction but weak enough to allow the product to desorb. uobabylon.edu.iq

Photocatalysis and Electrocatalysis in this compound Transformations

Light-Driven Radical Reactions with this compound

Photocatalysis offers a pathway for the transformation of organic compounds using light energy. mpg.de In the context of this compound, visible-light photoredox catalysis could be employed to generate radical intermediates. nih.gov This process often utilizes a photocatalyst, such as an organic dye or a transition metal complex, which absorbs light and initiates an electron transfer process. beilstein-journals.org

A potential light-driven radical reaction involving this compound could be a hydrogermylation reaction. In a process analogous to those described for other alkenes, a germyl (B1233479) radical (R₃Ge•) could be generated from a germanium hydride via a photo-induced electron transfer-hydrogen atom transfer (ET-HAT) pathway. d-nb.info This radical could then add across the double bond of this compound.

The general mechanism for such a photocatalytic reaction involves the generation of an electron-hole pair in a semiconductor photocatalyst upon illumination. mdpi.com The highly oxidizing hole can then react to produce reactive species like hydroxyl radicals, which can initiate reactions with organic molecules. mdpi.comwikipedia.org

Electrochemical Synthesis and Redox Chemistry of Unsaturated Hydrocarbons

Electrochemical methods provide an alternative route for the synthesis and transformation of unsaturated hydrocarbons. wikipedia.org These methods can offer improved selectivity and yields compared to conventional redox reactions. wikipedia.org The basic setup for electrosynthesis involves an electrochemical cell with two electrodes and a potentiostat. wikipedia.org

For an unsaturated hydrocarbon like this compound, electrochemical oxidation or reduction could be explored. Electrochemical oxidation can lead to the formation of various oxygenated products, depending on the reaction conditions. nih.gov Conversely, electrochemical reduction could be used to saturate the double bond.

The redox chemistry of such transformations involves the transfer of electrons. lumenlearning.com In an oxidation reaction, the unsaturated hydrocarbon loses electrons, while in a reduction, it gains electrons. unimib.it Balancing these redox reactions is crucial for understanding the stoichiometry of the process. libretexts.orgyoutube.com The choice of electrode material is critical, as it can influence the reaction pathway and efficiency. wikipedia.org For instance, boron-doped diamond anodes have been shown to be effective for certain oxidation reactions. nih.gov

Biocatalysis in Stereoselective Functionalization of this compound

Enzyme-Mediated Transformations for Olefin Oxidation or Reduction

Biocatalysis utilizes enzymes, which are nature's catalysts, to perform chemical transformations on organic compounds. wikipedia.org Enzymes are known for their high specificity, which can be harnessed for stereoselective reactions. zymvol.comsavemyexams.com

For an olefin like this compound, enzyme-mediated oxidation or reduction could lead to the formation of chiral products. For example, alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the stereoselective reduction of ketones to chiral alcohols. nih.gov While this compound is not a ketone, related enzymatic transformations on its double bond could be envisioned. For instance, an enzymatic epoxidation could yield a chiral epoxide.

Enzyme-catalyzed reactions are often performed under mild conditions and can be highly efficient. rsc.org The development of enzyme cascades, where multiple enzymes work in sequence, allows for the synthesis of complex molecules in a one-pot reaction. frontiersin.org

Mechanistic Understanding of Enzyme-Substrate Specificity

The specificity of an enzyme for its substrate is determined by the precise three-dimensional structure of its active site. savemyexams.comlibretexts.org The active site is a pocket on the enzyme where the substrate binds and the chemical reaction occurs. libretexts.org The "lock and key" model provides a basic understanding, where the substrate fits into the active site like a key into a lock. savemyexams.com A more refined concept is the "induced fit" model, which suggests that the binding of the substrate can cause a conformational change in the enzyme, leading to an optimal alignment for catalysis. libretexts.org

The interaction between the enzyme and the substrate is governed by various non-covalent forces, including hydrogen bonds and hydrophobic interactions. nih.gov The specific arrangement of amino acid residues within the active site creates a unique chemical environment that is complementary to the substrate. libretexts.org

Understanding the mechanistic details of enzyme-substrate specificity is crucial for enzyme engineering, where the properties of an enzyme are modified to improve its performance or to accept new substrates. zymvol.comnih.gov By making specific changes to the amino acid sequence of an enzyme, researchers can alter its substrate specificity and catalytic activity. nih.gov

Computational and Theoretical Chemistry Studies of 5 Ethylidenenonane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on solving the Schrödinger equation, which describes the behavior of electrons in a molecule. wikipedia.org These methods are used to determine electronic structure, predict reaction pathways, and calculate various molecular properties. nih.govscienceopen.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. scienceopen.comimperial.ac.uk It is particularly valuable for studying complex organic reactions by characterizing the transition states and intermediates involved. osti.gov DFT can be used to calculate the energy barriers of reactions, providing insight into reaction kinetics and mechanisms. cam.ac.ukrsc.org However, the accuracy of DFT can vary depending on the functional used, and different functionals may yield different results for the same reaction, making benchmarking against high-level methods crucial. osti.gov

Hypothetical Application to 5-Ethylidenenonane: If DFT studies were to be conducted on this compound, researchers would likely investigate reactions such as addition to the double bond or hydrogen abstraction. Calculations would identify the geometry of the transition states for these reactions and determine the activation energy barriers, which would help predict the most likely reaction pathways under different conditions.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. taylorandfrancis.comwikipedia.org These methods, such as Hartree-Fock, coupled cluster, and configuration interaction, are capable of providing highly accurate energetic predictions for molecules. taylorandfrancis.comwikipedia.orgnih.gov While computationally more expensive than DFT, ab initio methods serve as a benchmark for assessing the accuracy of more approximate methods. aps.org They are often the gold standard for calculating properties like bonding energies and electronic states. taylorandfrancis.com

Hypothetical Application to this compound: High-accuracy ab initio calculations on this compound could provide precise values for its heat of formation, bond dissociation energies, and the relative energies of its different isomers. This data would be invaluable for thermochemical databases and for parameterizing less computationally intensive models.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the time-dependent behavior of a system, including conformational changes and intermolecular interactions. mdpi.comrsc.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comwikipedia.orgchemistrysteps.com Alkanes and their derivatives, like this compound, can exist in numerous conformations with varying energies. maricopa.edu Staggered conformations are generally more stable than eclipsed ones due to lower torsional and steric strain. chemistrysteps.commaricopa.edu The energy differences between conformers, such as the anti and gauche arrangements, determine their relative populations at equilibrium. wikipedia.org

Hypothetical Application to this compound: An MD simulation of this compound would reveal the landscape of its potential energy surface. It would identify the most stable conformers by analyzing the dihedral angles along its nonane (B91170) backbone and around the ethylidene group. The simulation could generate data on the energy barriers to rotation between different conformers, explaining the molecule's flexibility and average shape at different temperatures.

Solvation plays a critical role in chemical reactivity and molecular interactions. The properties of a solute molecule can be significantly altered by the surrounding solvent. mdpi.com MD simulations can explicitly model the solvent molecules around a solute, providing a detailed picture of the solvation shell and its influence on the solute's conformation and reactivity. mdpi.com Polarizable force fields can be used to capture the effects of induced polarization, which can be important for accurately describing ion and water behavior in confined spaces. nih.gov

Hypothetical Application to this compound: Simulating this compound in various solvents (e.g., water, hexane) would show how its conformation changes in polar versus non-polar environments. By calculating the free energy of solvation, these simulations could predict its solubility and partition coefficient (e.g., LogP), which are crucial properties in many chemical applications. mdpi.com

Chem- and Bioinformatics Approaches for Reaction Discovery

Chemoinformatics involves the use of computational methods to analyze chemical data, while bioinformatics applies these techniques to biological data. In the context of reaction discovery, these approaches can be used to predict novel chemical reactions or to find reactants that could lead to a target molecule. nih.gov By combining automated reaction path search algorithms with quantum chemical calculations, it is possible to explore vast chemical reaction networks and identify plausible synthetic routes. nih.govchemrxiv.org

Hypothetical Application to this compound: A chemo- and bioinformatics approach could be used to perform a retrosynthetic analysis on this compound. By applying algorithms that search for possible bond-forming or bond-breaking events and evaluating their energetic feasibility with quantum chemistry, one could computationally predict potential reactants and synthetic pathways for its creation. nih.gov This could lead to the discovery of novel and efficient methods for synthesizing this and related compounds.

Machine Learning in Predicting Reaction Outcomes and Selectivity

Gaining predictable control over reaction selectivity, such as regioselectivity and enantioselectivity, is a primary goal in chemical synthesis. rsc.org For alkenes like this compound, which can undergo a variety of transformations at the carbon-carbon double bond, predicting the outcome of a reaction with a given set of reagents and catalysts is a complex, multidimensional problem. Machine learning (ML) has emerged as a transformative approach to tackle this challenge by identifying subtle patterns within large datasets of chemical reactions. aip.orgpitt.edu

ML models, including neural networks (NN), random forests (RF), and deep neural networks (DNN), are trained on extensive databases of experimentally validated reactions. rsc.orgrsc.org These models learn the intricate, non-linear relationships between the features (descriptors) of the reactants, catalysts, and reaction conditions, and the resulting outcome, such as yield or selectivity. acs.orgnih.gov For instance, in a study on the regioselective difluorination of alkenes, a neural network was able to accurately predict whether a given alkene would produce a 1,1- or 1,2-difluorinated product. rsc.org Similarly, ML workflows have been successfully developed to predict the enantioselectivity of important transformations like the asymmetric hydrogenation and relay Heck reactions of various alkenes. aip.orgnih.gov

These predictive models are built using carefully selected molecular descriptors. The features can range from simple 2D structural fingerprints to sophisticated quantum-chemically derived properties that capture the electronic and steric nature of the molecule. aip.orgsciencelink.net For this compound, relevant descriptors would include steric parameters around the double bond, the electronic properties of the ethylidene group, and conformational energies. By applying a trained model, researchers could predict the most promising combination of catalyst, ligands, and reagents to achieve a desired selective transformation of this compound, thereby accelerating the discovery of new synthetic methodologies. aip.org

| Machine Learning Model | Alkene Reaction Type | Predicted Property | Reported Accuracy/Performance |

|---|---|---|---|

| Random Forest (RF) | Asymmetric Relay Heck Reaction | Enantiomeric Excess (% ee) | RMSE of 8.0 ± 1.3% aip.org |

| Neural Network (NN) | Regioselective Difluorination | Product Regioisomer (1,1- vs 1,2-) | High prediction accuracy rsc.org |

| Deep Neural Network (DNN) | Asymmetric β-C(sp³)–H Alkenylation | Enantiomeric Excess (% ee) | RMSE of 5.0% (for out-of-bag predictions) rsc.org |

| Gradient Boosting (LightGBM) | Sharpless Asymmetric Dihydroxylation | Enantiomeric Excess (% ee) | Test r² ≥ 0.7, MAE ≤ 0.3 kcal/mol chemrxiv.org |

| Transformer Architecture | General Organic Reactions | Reaction Product (SMILES) | Top-1 Accuracy of ~90% rsc.org |

Computational Screening of Catalytic Systems for this compound

The discovery of novel catalysts is often a laborious process of trial and error. Computational screening has become an indispensable tool for accelerating this process by rapidly evaluating the potential of numerous candidate catalysts in silico. acs.orgresearchgate.net For this compound, important catalytic transformations could include isomerization to reposition the double bond or hydroarylation to form a new carbon-carbon bond. acs.org Nickel-based catalysts, which are more earth-abundant and economical than precious metals, have shown great promise for such alkene transformations. acs.orgnus.edu.sg

Computational studies, primarily using Density Functional Theory (DFT), allow for the detailed investigation of reaction mechanisms. acs.orgnih.gov By calculating the energies of intermediates and transition states, researchers can elucidate the catalytic cycle and identify the rate-determining and selectivity-determining steps. pitt.edursc.org This mechanistic understanding is crucial for rational catalyst design. For example, a combined experimental and computational study on the nickel-catalyzed isomerization and hydroarylation of alkenes revealed that the choice of phosphine (B1218219) ligand was critical in controlling the reaction outcome. acs.orgacs.org

A rapid computational screening approach can be employed where a library of potential ligands for a metal catalyst is evaluated. researchgate.net Instead of calculating the entire energy profile for each candidate, key descriptors related to the catalyst's electronic structure or the energy of a key intermediate can be used as a proxy for catalytic performance. This allows for the efficient down-selection of a small number of promising candidates for full mechanistic analysis and subsequent experimental validation. researchgate.net This strategy could be directly applied to discover optimal nickel/phosphine systems for the selective functionalization of this compound.

| Catalyst System | Ligand | Solvent | Conversion (%) | E/Z Selectivity |

|---|---|---|---|---|

| Ni(cod)₂ | PAd₂(n-Bu) | Methanol | >99 | 98:2 |

| Ni(cod)₂ | PCy₃ | Methanol | 84 | 98:2 |

| Ni(cod)₂ | dcype | Methanol | 14 | - |

Force Field Development for Alkene-Containing Molecules

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful methods for studying the conformational landscape and bulk physical properties of molecules. These simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of a system. The accuracy of a simulation is entirely dependent on the quality of the underlying force field. osti.gov

Force fields for hydrocarbons have been under development for decades, with a focus on transferability, allowing them to be used for a wide range of molecules and conditions. osti.gov For a molecule like this compound, the force field must accurately describe the bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals and electrostatic forces) for both its sp³-hybridized alkyl chain and its sp²-hybridized ethylidene group. osti.govumn.edu

Several widely used force fields have been specifically parameterized for unsaturated hydrocarbons. The OPLS (Optimized Potentials for Liquid Simulations) all-atom force field was recently updated (OPLS/2020) to improve its performance for unsaturated systems, including dienes and other alkenes. acs.orgnih.govbohrium.com Another popular choice is the TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) force field, which simplifies the system by treating alkyl groups (e.g., CH₂, CH₃) as single pseudo-atoms. osti.govumn.eduumn.edu This united-atom approach reduces computational cost while maintaining high accuracy for predicting thermophysical properties like liquid densities and heats of vaporization. umn.edu The TraPPE-UA force field has specific parameters for sp² carbon pseudo-atoms (CH₂(sp²), CH(sp²), and C(sp²)) that are essential for modeling this compound. osti.govumn.edu More advanced reactive force fields, such as the Modified Embedded-Atom Method with Bond Order (MEAM-BO), have also been extended to describe unsaturated hydrocarbons, enabling the simulation of chemical reactions where bonds are formed and broken. researchgate.netacs.org

| Pseudo-atom | Description | ε/k_B (K) | σ (Å) |

|---|---|---|---|

| CH₃(sp³) | Methyl group | 98 | 3.75 |

| CH₂(sp³) | Methylene group | 46 | 3.95 |

| CH(sp³) | Methine group | 10 | 4.68 |

| CH₂(sp²) | Vinylic methylene | 60 | 3.78 |

| CH(sp²) | Vinylic methine | 30 | 4.08 |

| C(sp²) | Quaternary vinylic carbon | 10 | 4.50 |

Advanced Spectroscopic and Analytical Methodologies for Research on 5 Ethylidenenonane

Mass Spectrometric Techniques for Mechanistic Interrogation6.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Progress6.2.2. MALDI-TOF-MS for Complex Mixture Analysis

Should research on 5-Ethylidenenonane become available, this article could be developed.

Advanced Chromatographic Methods for Product Distribution Analysis

The comprehensive analysis of reaction mixtures containing this compound and related products necessitates the use of advanced chromatographic techniques capable of separating and identifying compounds with similar physical and chemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the qualitative and quantitative analysis of volatile and non-volatile species, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. epa.gov In the context of this compound research, GC-MS is the primary method for analyzing reaction products, determining purity, and identifying isomeric byproducts.

The methodology involves injecting a liquid sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), typically helium or nitrogen, through a capillary column. The column's inner surface is coated with a stationary phase, a viscous liquid or a solid support. The separation of components is achieved based on their differential partitioning between the mobile and stationary phases, which is governed by their boiling points and polarity. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that aids in the structural elucidation of the compound.

Research Findings:

In a typical analysis of a reaction mixture from the synthesis of this compound, a non-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, is employed. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds over a range of boiling points.

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. However, due to its aliphatic nature, the molecular ion may be weak or absent. The fragmentation pattern is typically dominated by the loss of small alkyl fragments. The most abundant peaks often correspond to stable carbocations formed through the cleavage of C-C bonds. For this compound, characteristic fragments would be expected from the cleavage at the allylic position and along the nonane (B91170) chain.

The table below presents hypothetical GC-MS data for this compound and potential isomers or byproducts that might be observed in a synthesis mixture. The retention time is dependent on the specific GC conditions, while the major m/z fragments are predicted based on common fragmentation pathways for unsaturated hydrocarbons.

| Compound | Retention Time (min) | Major m/z Fragments |

| This compound | 12.5 | 154, 125, 111, 97, 83, 69, 55, 41 |

| (Z)-5-Ethylnon-4-ene | 12.2 | 154, 125, 111, 97, 83, 69, 55, 41 |

| (E)-5-Ethylnon-4-ene | 12.8 | 154, 125, 111, 97, 83, 69, 55, 41 |

| Nonane | 9.8 | 128, 113, 99, 85, 71, 57, 43 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of non-volatile, thermally labile, or high molecular weight compounds. wikipedia.orggoogle.com While this compound itself is highly volatile and best analyzed by GC, HPLC is crucial for the analysis of non-volatile precursors, catalysts, or degradation products that may be present in the reaction mixture. unimi.itijtsrd.com

In HPLC, a liquid sample is pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation mechanism is based on the differential interactions of the analytes with the stationary and mobile phases. openaccessjournals.com Common modes of separation include normal-phase, reversed-phase, and size-exclusion chromatography. A detector at the end of the column measures the concentration of the eluting components, producing a chromatogram. wikipedia.org

Research Findings:

For the analysis of reaction mixtures potentially containing non-volatile species related to this compound synthesis, reversed-phase HPLC (RP-HPLC) is often the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. wikipedia.org This setup is effective for separating compounds based on their hydrophobicity.

For instance, if organometallic catalysts or polymeric inhibitors are used in the synthesis of this compound, HPLC can be employed to monitor their consumption or presence in the final product. The choice of detector depends on the properties of the analyte. A UV-Vis detector is suitable for compounds with a chromophore, while a refractive index (RI) detector can be used for compounds without significant UV absorbance.

The following table provides a hypothetical example of an HPLC analysis for potential non-volatile components in a this compound production stream.

| Compound | Stationary Phase | Mobile Phase | Retention Time (min) | Detector |

| Antioxidant Additive | C18 | Acetonitrile/Water (70:30) | 8.2 | UV (280 nm) |

| Polymeric Inhibitor | C8 | Tetrahydrofuran | 5.5 | RI |

| Catalyst Precursor | Cyano | Hexane/Isopropanol (90:10) | 10.1 | UV (254 nm) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.